Trimethylolpropane diallylether

Overview

Description

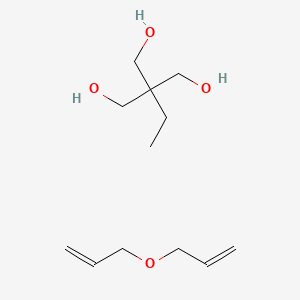

Trimethylolpropane diallylether is a useful research compound. Its molecular formula is C12H24O4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Characteristics

Trimethylolpropane diallyl ether is an allyl ether characterized by the presence of both allyl groups and hydroxyl groups. Its molecular formula is C9H16O3, with a molecular weight of 172.23 g/mol. The compound's structure allows it to function effectively as an intermediate in various chemical reactions, particularly in the synthesis of unsaturated polyesters and other polymeric materials.

Key Applications

-

Unsaturated Polyesters :

- TMPDE is primarily utilized in the formulation of unsaturated polyester resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for applications such as coatings, adhesives, and composite materials .

- The incorporation of TMPDE into unsaturated polyester formulations enhances properties such as gloss, surface hardness, and drying speed while minimizing oxygen inhibition during curing processes .

- Polymer Dispersed Liquid Crystals :

-

Thiol-Ene Systems :

- Research has shown that TMPDE can be used in thiol-ene systems, which are notable for their UV curing capabilities. Studies utilizing in situ rheology and real-time Fourier Transform Infrared (FTIR) spectroscopy have demonstrated how TMPDE participates in cross-linking reactions that enhance the mechanical properties of the resulting materials .

-

Dendrimers :

- The compound is also involved in the synthesis of allyl ether-based dendrimers. These highly branched molecules possess unique structural features that make them suitable for various applications, including drug delivery systems and nanotechnology.

Case Studies

-

UV Curing of Thiol-Ene Systems :

- In a study conducted at North Carolina State University, the UV curing kinetics of a thiol-ene system containing TMPDE were monitored using rheological techniques. Results indicated that the elastic modulus increased significantly as cross-linking occurred, demonstrating TMPDE's effectiveness in enhancing material properties during UV curing processes .

-

Development of Multifunctional Polyols :

- Research into multifunctional unsaturated polyester polyols has shown that TMPDE can be reacted with various diisocyanates to create new polymeric structures with enhanced functionalities. This approach has implications for developing advanced materials with tailored properties for specific applications .

Properties

Molecular Formula |

C12H24O4 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;3-prop-2-enoxyprop-1-ene |

InChI |

InChI=1S/C6H14O3.C6H10O/c1-2-6(3-7,4-8)5-9;1-3-5-7-6-4-2/h7-9H,2-5H2,1H3;3-4H,1-2,5-6H2 |

InChI Key |

ZQEKJUQOXJAPRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)(CO)CO.C=CCOCC=C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.